molecular formula C9H13N B063482 2-Cyclohexen-1-ylethylisocyanide CAS No. 172223-58-4

2-Cyclohexen-1-ylethylisocyanide

Cat. No.: B063482
CAS No.: 172223-58-4
M. Wt: 135.21 g/mol
InChI Key: KKAZBUBQJPTCKA-UHFFFAOYSA-N
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Description

1-(2-Isocyanoethyl)cyclohexene is an organic compound with the molecular formula C9H13N It features a cyclohexene ring substituted with an isocyanoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Isocyanoethyl)cyclohexene can be synthesized through several methods. One common approach involves the reaction of cyclohexene with an isocyanide derivative under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: Industrial production of 1-(2-Isocyanoethyl)cyclohexene often involves large-scale chemical reactors where cyclohexene and isocyanide derivatives are combined under optimized conditions. The process may include steps such as distillation and purification to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Isocyanoethyl)cyclohexene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted cyclohexene derivatives .

Scientific Research Applications

1-(2-Isocyanoethyl)cyclohexene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(2-Isocyanoethyl)cyclohexene exerts its effects involves interactions with specific molecular targets. The isocyanoethyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved depend on the specific application and the conditions under which the compound is used .

Comparison with Similar Compounds

Uniqueness: 1-(2-Isocyanoethyl)cyclohexene is unique due to the presence of the isocyanoethyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be suitable .

Properties

IUPAC Name

1-(2-isocyanoethyl)cyclohexene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N/c1-10-8-7-9-5-3-2-4-6-9/h5H,2-4,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKAZBUBQJPTCKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]CCC1=CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70370500
Record name 1-(2-isocyanoethyl)cyclohexene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172223-58-4
Record name 1-(2-isocyanoethyl)cyclohexene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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